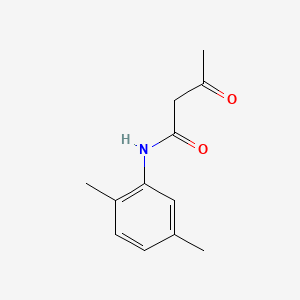

N-(2,5-dimethylphenyl)-3-oxobutanamide

描述

Structural Classification and Chemical Significance

Structurally, N-(2,5-dimethylphenyl)-3-oxobutanamide, also known as acetoacet-2,5-xylidide, is classified as a β-ketoamide. This classification arises from the presence of a ketone group at the β-position relative to the amide carbonyl group. The molecule's architecture, featuring a reactive methylene (B1212753) group flanked by two carbonyl functionalities, and an N-substituted phenyl ring, imparts it with considerable chemical significance. This structural arrangement is the cornerstone of its reactivity, particularly its utility in condensation and multicomponent reactions for the synthesis of complex molecular frameworks.

The presence of the 2,5-dimethylphenyl group influences the compound's solubility, reactivity, and the properties of its derivatives. This specific substitution pattern can exert steric and electronic effects that modulate the outcomes of chemical transformations.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 3785-25-9 |

| Synonyms | Acetoacet-2,5-xylidide, 2',5'-Acetoacetoxylidide, C.I. Azoic Coupling Component 42 |

Historical Context and Evolution of Research on N-Aryl-3-oxobutanamides

The study of N-aryl-3-oxobutanamides, or acetoacetanilides, has a rich history rooted in the development of synthetic dyes in the late 19th and early 20th centuries. Initially, their primary application was as coupling components in the formation of azo dyes, where they react with diazonium salts to produce vibrant pigments. This industrial importance spurred early investigations into their synthesis and basic reactivity.

Over the decades, the focus of research has evolved significantly. While their role in pigment chemistry remains relevant, the academic exploration of N-aryl-3-oxobutanamides has expanded into the realm of synthetic organic chemistry. A pivotal shift in research occurred with the recognition of these compounds as versatile building blocks for the construction of a wide array of heterocyclic systems. nih.gov The active methylene group in their structure provides a nucleophilic center for a variety of chemical transformations.

In recent years, a major thrust in the research on N-aryl-3-oxobutanamides has been their application in multicomponent reactions (MCRs). nih.govbeilstein-journals.org These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. N-aryl-3-oxobutanamides have proven to be excellent substrates in well-known MCRs like the Biginelli and Hantzsch reactions, as well as in the development of novel MCRs for the synthesis of diverse heterocyclic scaffolds, including pyridines, pyrimidines, and their fused derivatives. nih.gov

Overview of Academic Research Trajectories and Future Prospects

Current research on this compound and its analogs is multifaceted, extending beyond traditional synthetic applications. Key research trajectories include:

Heterocyclic Synthesis: The development of novel and efficient synthetic routes to biologically relevant heterocyclic compounds remains a dominant area of research. nih.govnih.gov The use of N-aryl-3-oxobutanamides in tandem with various reaction conditions, such as ultrasonication and microwave irradiation, to control reaction pathways and product selectivity is an active field of investigation. nih.gov

Medicinal Chemistry: There is a growing interest in the biological activities of derivatives of N-aryl-3-oxobutanamides. While direct studies on the biological profile of this compound are limited, research on related structures has revealed potential antimicrobial and antiviral activities. nih.govnanobioletters.comnih.gov The 2,5-dimethylphenyl scaffold itself is a feature in some antimicrobial compounds, suggesting that derivatives of the title compound could be promising candidates for further biological evaluation. nih.gov

Coordination Chemistry: The β-ketoamide functionality provides a bidentate N,O-chelating site for metal ions. nih.gov The synthesis and characterization of metal complexes with N-aryl-3-oxobutanamide ligands is an emerging area of interest, with potential applications in catalysis and materials science.

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of β-dicarbonyl compounds is a fundamental concept in organic chemistry. Spectroscopic studies on related N-aryl-β-ketoamides are being conducted to understand the factors influencing this tautomeric equilibrium, which in turn affects their reactivity. osi.lvrsc.org

Future prospects for research on this compound are promising. A deeper exploration of its coordination chemistry could lead to the development of novel catalysts with unique reactivity and selectivity. Further derivatization and systematic biological screening of the resulting compounds could uncover new therapeutic agents. Moreover, a more detailed investigation into its keto-enol tautomerism using modern spectroscopic and computational methods will provide a more nuanced understanding of its chemical behavior, paving the way for more precise control over its synthetic applications. The development of greener and more sustainable synthetic methods utilizing this compound is also a likely direction for future research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-5-9(2)11(6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPZJWMUMBWFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301112 | |

| Record name | N-(2,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-25-9 | |

| Record name | N-(2,5-Dimethylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Acetoacetoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, N-(2,5-dimethylphenyl)-3-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of N 2,5 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Tautomeric Equilibria and Their Influence on Chemical Behavior

One of the most significant features of N-(2,5-dimethylphenyl)-3-oxobutanamide is its existence as a mixture of tautomers, primarily the keto and enol forms. This equilibrium is dynamic and can be influenced by various factors, which in turn affects the compound's reactivity.

Keto-Enol Tautomerism Studies

This compound, like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond, resulting in two distinct isomers: the keto form and the enol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic and steric effects of substituents.

In solution, β-ketoamides such as this compound exist predominantly as the ketoamide and the Z-enolamide tautomers. Both of these forms are stabilized by intramolecular hydrogen bonds. The position of this equilibrium can be shifted by the polarity of the solvent. nih.gov Generally, the keto tautomer is favored in more polar solvents, while the enol form is more prevalent in non-polar solvents. nih.gov The stability of the enol form is attributed to the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide.

The electron-donating nature of the two methyl groups on the phenyl ring of this compound can influence the electron density of the amide nitrogen, which in turn can have a subtle effect on the keto-enol equilibrium compared to unsubstituted N-phenyl-3-oxobutanamide.

Spectroscopic Signatures of Tautomeric Forms in Mechanistic Insights

The different tautomeric forms of this compound and its derivatives can be identified and characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide crucial insights into the structure of the molecule and the position of the tautomeric equilibrium.

In the context of hydrazone derivatives formed from the coupling of diazonium salts with related acetoacetanilides, spectroscopic data clearly indicates the predominance of the hydrazone tautomer over the azo tautomer. For instance, in the 1H NMR spectra of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide, the absence of a signal for an azomethine proton (CH–N=N–) and the presence of signals for amide (–NH–C=O) and hydrazone (–NH–N=) protons confirm the hydrazone structure. researchgate.net

The following table summarizes typical spectroscopic data for a hydrazone derivative of the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide, which illustrates the characteristic signals of the hydrazone tautomer.

| Spectroscopic Data for a Representative Hydrazone Derivative of N-(2,4-dimethylphenyl)-3-oxobutanamide | |

| Technique | Observed Signals and Interpretation |

| UV-Vis (in EtOH) | λmax at approximately 203-207 nm, 235-271 nm, and 376-393 nm. researchgate.net |

| IR (KBr, cm-1) | Bands around 1630 cm-1 (amide C=O) and 1149 cm-1 (S=O for sulfonamide derivatives). researchgate.net |

| 1H NMR (DMSO-d6, δ ppm) | ~11.0 ppm (s, 1H, CONH), ~2.5 ppm (s, 3H, COCH3), ~2.2-2.3 ppm (s, 6H, Ar-CH3). researchgate.net |

| APCI-MS | Presence of molecular ion peaks (M+) and characteristic fragment ions. researchgate.net |

Electrophilic and Nucleophilic Transformations on the Aromatic Ring

Nucleophilic aromatic substitution on the aryl ring of this compound is generally not favored unless the ring is further activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Diversification via Coupling Reactions

The this compound molecule can be readily diversified through various coupling reactions, leading to the formation of a wide range of derivatives, including hydrazones and other heterocyclic systems.

Hydrazone Formation through Diazonium Salt Coupling

A significant reaction of this compound is its coupling with diazonium salts to form hydrazone derivatives. This reaction typically proceeds by reacting the diazonium salt with the active methylene (B1212753) group of the β-ketoamide. Studies on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide have shown that it readily couples with various diazonium salts in an aqueous ethanol (B145695) solution containing sodium acetate (B1210297) to yield the corresponding hydrazones. researchgate.net These hydrazone products are often colored and have applications as dyes and pigments. dyestuffintermediates.com

The general reaction is as follows:

Ar-N2+ + CH3COCH2CONH(C6H3(CH3)2) → CH3COC(=N-NH-Ar)CONH(C6H3(CH3)2) + H+

The resulting hydrazones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net

C-N Bond Transformations and Cleavage Studies

The amide bond in this compound can undergo transformation and cleavage under certain reaction conditions. While specific studies on the C-N bond cleavage of this compound are not extensively documented in the literature, general methods for amide hydrolysis and cleavage are applicable.

Amide hydrolysis can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid (acetoacetic acid, which is unstable and may decarboxylate) and 2,5-dimethylaniline (B45416). More selective methods for C-N bond cleavage in amides have been developed, often employing transition metal catalysts or strong reducing agents, to yield various nitrogen-containing functional groups. nih.govrsc.orgnih.gov These methods, although not specifically reported for this compound, represent potential pathways for its transformation. For instance, a method for the N-dealkylation of aryl amides has been reported using a photoinduced oxidative process. organic-chemistry.org

Cyclization Reactions and Heterocyclic Compound Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of a wide array of heterocyclic systems due to the reactive nature of the 1,3-dicarbonyl moiety.

The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com This reaction is a primary method for constructing the pyrazole (B372694) ring. nih.gov The reaction between a β-diketone and hydrazine can lead to different regioisomers, a principle first demonstrated by Knorr in 1883. For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 1,3,5-substituted pyrazoles. nih.gov

Similarly, pyrimidine (B1678525) derivatives can be synthesized from 3-oxobutanamides. One notable method involves the reaction with ethyl isothiocyanate and hydrazine hydrate (B1144303). researchgate.net The Biginelli reaction, a one-pot cyclocondensation, is a classic route to dihydropyrimidinones (DHPMs) using a β-keto ester, an aldehyde, and urea (B33335). wikipedia.orgresearchgate.net This reaction has been adapted to use various catalysts and solvents to improve yields and accommodate a range of starting materials. researchgate.net

The synthesis of pyridazine (B1198779) derivatives can also be achieved from 3-oxobutanamide precursors. For example, treatment of an arylhydrazone derivative with malononitrile (B47326) can lead to the formation of a pyridazine ring. researchcommons.orgraco.cat Another route involves the reaction of hydrazones with reagents like dimethylformamide-di(tert-butyl)acetal (DMF-DMA) under Vilsmeier conditions to yield substituted pyrazoles.

Table 1: Synthesis of Heterocyclic Derivatives from 3-Oxobutanamide Precursors

| Heterocycle | Reagents | Key Transformation |

|---|---|---|

| Pyrazole | Hydrazine derivatives | Cyclocondensation with the 1,3-dicarbonyl system nih.govmdpi.com |

| Pyrimidine | Urea, Aldehyde (Biginelli Reaction) | One-pot multicomponent cyclocondensation wikipedia.orgresearchgate.net |

| Pyridazine | Arylhydrazones, Malononitrile | Cyclization via nucleophilic attack and condensation researchcommons.orgraco.cat |

| Pyridine (B92270) | Arylidenemalononitriles | Michael addition followed by cyclization and tautomerization researchcommons.org |

This table summarizes common synthetic routes to key heterocyclic systems starting from 3-oxobutanamide or similar β-dicarbonyl compounds.

This compound derivatives are instrumental in the synthesis of fused heterocyclic systems. These complex structures are often built by first forming a primary heterocyclic ring, which is then annulated with another ring.

For example, a synthesized pyridine-2(1H)-thione derivative, obtained from an N-aryl-3-oxobutanamide, can react with α-haloketones. This initial reaction leads to S-alkylation, and the resulting intermediate can then be cyclized to form a thieno[2,3-b]pyridine (B153569) system. researchgate.net This thieno[2,3-b]pyridine can be further functionalized. For instance, reaction with hydrazine hydrate can yield a carbohydrazide (B1668358) derivative, while treatment with formamide (B127407) can produce a pyridothienopyrimidine. researchgate.net

Another approach involves the reaction of a 3-oxobutanamide with malononitrile and elemental sulfur, which yields a thiophene (B33073) derivative. researchgate.netsciencepublishinggroup.com This thiophene can then be treated with reagents like formic acid or α-chloroacetyl chloride to generate fused thieno[2,3-d]pyrimidine (B153573) structures. researchgate.netsciencepublishinggroup.com

The synthesis of nitrogen-containing fused polycyclic compounds can also be achieved through cascade cyclization reactions initiated by the construction of an indole (B1671886) skeleton from suitable precursors. rsc.org

Table 2: Examples of Fused Heterocyclic Systems from 3-Oxobutanamide Derivatives

| Starting Material | Reagent(s) | Fused Heterocycle Formed |

|---|---|---|

| Pyridine-2(1H)-thione derivative | α-Haloketones | Thieno[2,3-b]pyridine researchgate.net |

| Thieno[2,3-b]pyridine derivative | Hydrazine hydrate | Pyridothienopyrimidine researchgate.net |

| 3-Oxobutanamide | Malononitrile, Sulfur | Thieno[2,3-d]pyrimidine researchgate.netsciencepublishinggroup.com |

This table illustrates the versatility of 3-oxobutanamide derivatives in constructing various fused heterocyclic systems.

This compound and its analogs are key components in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.

The Biginelli reaction is a prime example of an MCR where a β-keto ester, an aldehyde, and urea (or thiourea) condense to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgresearchgate.net This reaction, first reported in 1893, has seen renewed interest due to the wide range of biological activities exhibited by DHPMs. biomedres.us The classical Biginelli reaction is typically acid-catalyzed. researchgate.net

The scope of the Biginelli reaction has been expanded to include various derivatives of the core components. For instance, using N,N-dimethylguanidine instead of urea can lead to 2-iminodihydropyrimidines, though sometimes in low yields. units.it The reaction mechanism involves a series of bimolecular steps, including nucleophilic addition and condensation, ultimately leading to the cyclized product. wikipedia.org A four-component variation of the Biginelli reaction has also been developed, further increasing the structural diversity of the resulting pyrimidine derivatives. biomedres.us

The use of 3-oxobutanamides in these reactions allows for the introduction of an N-aryl substituent, providing a route to a diverse library of pharmacologically relevant compounds. nih.gov

Metal Chelation and Coordination Chemistry of N-Aryl-3-oxobutanamide Ligands

The β-ketoamide functionality in N-aryl-3-oxobutanamides makes them excellent ligands for metal chelation. The oxygen atoms of the carbonyl groups can coordinate to a metal ion, forming a stable six-membered chelate ring.

The coordination chemistry of N-aryl ligands is a broad field of study. For example, N-arylureas have been developed as ligands for palladium catalysis, where they can coordinate in a monodentate fashion through a nitrogen atom. nih.gov In the context of heavier group 13 and 14 elements, the coordination chemistry of various ligands has been extensively reviewed. researchgate.net

With lanthanide ions, aryl diamide (B1670390) amine ligands have been shown to form 1:1 complexes. researchgate.net The presence of aryl groups can introduce steric hindrance, which influences the coordination geometry and the stability of the resulting complexes. researchgate.net For group IV metals like titanium, zirconium, and hafnium, N-aryl-amidate ligands can act as either monodentate or bidentate ligands, leading to complexes with varying coordination numbers and geometries, from tetrahedral to distorted octahedral. nih.gov The specific coordination mode is often dictated by the steric bulk of the substituents on the ligand. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research Context

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystal structure for N-(2,5-dimethylphenyl)-3-oxobutanamide is not widely reported, analysis of closely related analogues, such as N-(4-ethoxyphenyl)-3-oxobutanamide, provides significant insights into its likely solid-state characteristics. nih.gov

Conformational Analysis and Molecular Packing

The study of analogous structures reveals that this compound likely exists in its keto tautomeric form in the solid state. nih.gov The molecular conformation is characterized by a twisted β-diketone moiety, where the O—C⋯C—O pseudo torsion angles are significantly out of plane, with observed values in an analogue around -74° and -84°. nih.gov

Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

The supramolecular assembly of this compound in the solid state is governed by specific non-covalent interactions. nih.gov The presence of an amide group (–CONH–) facilitates the formation of strong intermolecular hydrogen bonds, typically between the amide N–H donor and a carbonyl C=O acceptor of a neighboring molecule. This N–H···O=C hydrogen bonding is a primary driver in the formation of chains or sheets within the crystal lattice.

Structural Elucidation of Metal Complexes and Advanced Derivatives

The β-ketoamide functionality of this compound makes it an effective chelating ligand for various metal ions. While specific metal complexes of this exact ligand are not extensively detailed, the broader class of acetoacetanilides is known to coordinate with metals.

More readily available is the structural information for advanced organic derivatives. For instance, this compound can serve as a key precursor in multicomponent reactions, such as the Biginelli reaction, to synthesize complex heterocyclic molecules. The crystal structure of a dihydropyrimidine (B8664642) derivative formed from N-(2,4-dimethylphenyl)-3-oxobutanamide (a close isomer) has been successfully elucidated using X-ray diffraction. researchgate.net Such studies confirm the covalent bond formation and reveal the three-dimensional arrangement and conformation of the resulting, more complex molecule, demonstrating the utility of the parent compound as a versatile building block. researchgate.net

High-Resolution Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are vital for confirming the identity and purity of this compound and for monitoring its chemical transformations. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) for Solution-State Conformations and Dynamic Processes

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms. In solution, the compound primarily exists as the keto tautomer, but may be in equilibrium with a minor enol tautomer, a dynamic process that can sometimes be observed by NMR. researchgate.net

The expected chemical shifts can be reliably predicted by analyzing data from closely related compounds. researchgate.netresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-CH₃ (2,5-positions) | ~2.2 - 2.3 | ~17, ~21 |

| Acetyl-CH₃ | ~2.3 | ~31 |

| Methylene (B1212753) (-CH₂-) | ~3.6 | ~50 |

| Amide N-H | ~9.8 - 10.2 (broad) | - |

| Aromatic C-H | ~7.0 - 7.2 | ~125 - 136 |

| Aromatic C (quaternary) | - | ~130, ~134, ~136 |

| Amide C=O | - | ~165 |

| Ketone C=O | - | ~204 |

Note: Values are approximate and based on data from analogous compounds in solvents like CDCl₃ or DMSO-d₆. The exact shifts can vary with solvent and concentration.

Advanced 2D NMR techniques, such as COSY and HMBC, can be used to definitively assign all proton and carbon signals and confirm the structural integrity of the molecule or its reaction products. beilstein-journals.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by strong absorptions from the amide and ketone groups.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | ~3300 - 3250 |

| Aromatic/Aliphatic C-H | Stretching | ~3100 - 2850 |

| Ketone C=O | Stretching | ~1725 |

| Amide I (C=O) | Stretching | ~1665 |

| Amide II (N-H bend, C-N stretch) | Bending/Stretching | ~1550 |

Source: Data derived from analogous compounds. researchgate.netresearchgate.net

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic phenyl ring and the carbonyl groups, as well as n→π* transitions originating from the lone pair electrons on the oxygen and nitrogen atoms. researchgate.net The position and intensity of these bands are sensitive to the solvent environment and the keto-enol tautomeric equilibrium. researchgate.net

A comprehensive literature search for crystallographic and spectroscopic studies on this compound did not yield specific research detailing a Hirshfeld surface analysis for this compound. This analytical technique, crucial for the quantitative study of intermolecular interactions within a crystal lattice, appears not to have been published for this specific molecule in the available scientific literature.

Therefore, the generation of an article section with detailed research findings and data tables on the Hirshfeld surface analysis of this compound is not possible at this time.

For context, Hirshfeld surface analysis is a powerful method used in modern crystallography. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This partitioning allows for the visualization and quantification of intermolecular contacts.

A typical Hirshfeld surface analysis would generate:

d_norm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface typically indicate close contacts, often corresponding to hydrogen bonds.

Without a published crystal structure and the corresponding analytical data for this compound, a detailed discussion as requested in the outline cannot be furnished.

Theoretical and Computational Chemistry of N 2,5 Dimethylphenyl 3 Oxobutanamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the quantum mechanical properties of molecules. For N-(2,5-dimethylphenyl)-3-oxobutanamide, DFT calculations offer a detailed understanding of its electronic characteristics and tautomeric preferences.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions

DFT calculations are instrumental in characterizing the electronic structure of this compound. Key to this understanding are the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. irjweb.commdpi.com

For acetoacetanilide (B1666496) derivatives, the HOMO is typically localized on the aromatic ring and the enolate moiety in the enol tautomer, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the β-dicarbonyl system, marking the sites susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comresearchgate.net These parameters are invaluable for predicting how the molecule will behave in various chemical environments. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. In these maps, electron-rich regions (negative potential), such as those around the carbonyl oxygen atoms, are identified as likely sites for electrophilic attack. Conversely, electron-deficient areas (positive potential), typically around the amide proton, are susceptible to nucleophilic attack. americanpeptidesociety.org

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.0 to -7.0 eV | Electron-donating ability |

| $E_{LUMO}$ | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability irjweb.com |

| Electronegativity (χ) | 3.5 to 4.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution irjweb.com |

| Electrophilicity Index (ω) | 2.5 to 4.0 eV | Propensity to act as an electrophile |

Tautomeric Energy Landscapes and Equilibrium Constants

This compound can exist in several tautomeric forms due to the mobility of protons. The primary tautomerism is the keto-enol equilibrium within the β-dicarbonyl moiety. Additionally, amide-imidol tautomerism can occur at the amide linkage. researchgate.netnih.gov

The principal tautomers are:

Keto-amide: The most commonly represented form.

Enol-amide: Formed by proton transfer from the α-carbon to a carbonyl oxygen. This form can be stabilized by an intramolecular hydrogen bond, forming a six-membered ring.

Keto-imidol: Arises from proton transfer from the amide nitrogen to the amide carbonyl oxygen.

DFT calculations are employed to determine the relative energies of these tautomers. orientjchem.orgresearchgate.net For similar β-ketoamides, studies have shown that the enol-amide tautomer is often more stable than the keto-amide form, particularly in the gas phase or in non-polar solvents, due to the stabilizing effect of the intramolecular hydrogen bond. researchgate.netfrontiersin.orgresearchgate.net The keto-imidol form is generally found to be significantly higher in energy. researchgate.net

The solvent can have a substantial impact on the tautomeric equilibrium. orientjchem.orgnih.gov Polar solvents can stabilize the more polar keto-amide tautomer by forming intermolecular hydrogen bonds, shifting the equilibrium away from the enol form. orientjchem.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects and predict these shifts. nih.gov The relative Gibbs free energies of the tautomers can be used to calculate the equilibrium constants for the tautomerization reactions.

| Tautomer | Relative Energy (kcal/mol, Gas Phase) | Key Features |

|---|---|---|

| Enol-amide | 0.0 (Reference) | Stabilized by intramolecular hydrogen bond |

| Keto-amide | 2.0 - 5.0 | Favored in polar solvents |

| Keto-imidol | > 10.0 | Generally unstable researchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT is excellent for studying static electronic properties, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of this compound. MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with the surrounding environment. fu-berlin.debu.eduosti.gov

The conformational landscape of this compound is defined by the rotation around several key single bonds, including the amide bond and the bonds connecting the phenyl ring and the keto-amide functionality. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. americanpeptidesociety.orgut.eeresearchgate.net For amides, the rotation around the C-N bond is often hindered due to its partial double bond character. ut.ee

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net This compound can serve as a precursor in various synthetic routes, such as in the synthesis of heterocyclic compounds through multicomponent reactions. nih.gov

A key application of DFT in this context is the study of reaction pathways and the characterization of transition states. researchgate.netyoutube.com For a proposed reaction, computational chemists can map out the potential energy surface, identifying the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. acs.org

For example, in a cycloaddition reaction where the enol form of this compound acts as a diene or a dienophile, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. libretexts.orgwikipedia.orgnumberanalytics.comresearchgate.net By calculating the structures and energies of all intermediates and transition states, one can predict the stereochemical and regiochemical outcomes of the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the desired reactants and products. nih.govresearchgate.net These computational insights are crucial for understanding and optimizing synthetic procedures. researchgate.netrsc.org

Advanced Applications in Chemical Synthesis and Materials Research

Role as a Versatile Building Block and Precursor in Organic Synthesis

N-(2,5-dimethylphenyl)-3-oxobutanamide serves as a fundamental starting material in the construction of a wide array of organic compounds, ranging from complex heterocyclic systems to vibrant dyes and pigments.

Synthesis of Complex Organic Molecules

The reactivity of the β-ketoamide functional group in this compound makes it an ideal participant in various multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

One of the most notable applications of N-aryl-3-oxobutanamides, including the 2,5-dimethylphenyl derivative, is in the Biginelli reaction . This well-established multicomponent reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). d-nb.info DHPMs are a class of heterocyclic compounds with a broad spectrum of biological activities. The use of N-aryl-3-oxobutanamides in Biginelli-type reactions allows for the synthesis of novel DHPMs with diverse substituents, which can be further evaluated for their pharmacological potential. d-nb.info The reaction of N-aryl-3-oxobutanamides with salicylaldehyde (B1680747) and 5-amino-3-methylisoxazole (B44965) can be directed to selectively produce different heterocyclic scaffolds, such as chroman-3-carboxamides or dihydroisoxazolopyridines, by altering the reaction conditions, such as the use of ultrasonication or a Lewis acid catalyst like ytterbium triflate. nih.gov

Furthermore, N-aryl-3-oxobutanamides are employed in the synthesis of other complex heterocyclic systems. For instance, they can be used to prepare pyridines, thiophenes, and diazepines through various condensation and cyclization reactions. The versatility of the β-oxoanilide structure allows for its reaction with a range of electrophilic and nucleophilic reagents to construct these diverse heterocyclic rings.

The influence of substituents on the aryl ring of N-aryl-3-oxobutanamides can significantly impact the outcome of these multicomponent reactions, demonstrating the tunability of this class of reagents. d-nb.info

Precursor in the Development of Dyes and Pigments

This compound is a key intermediate in the synthesis of certain azo pigments. dyestuffintermediates.comdyestuffintermediates.com Azo pigments are a major class of colorants characterized by the presence of an azo group (–N=N–) that connects aromatic rings. The synthesis of these pigments typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

In this context, this compound acts as the coupling component. Its active methylene (B1212753) group readily reacts with diazonium salts to form the characteristic azo linkage, resulting in the formation of a colored molecule. Specifically, it is listed as a precursor for C.I. Azoic Coupling Component 42 . dyestuffintermediates.com Additionally, the related compound, N-(2,5-dimethoxyphenyl)-3-oxobutanamide, is a precursor for C.I. Pigment Yellow 85 and C.I. Pigment Yellow 87 . dyestuffintermediates.com

The general structure of the resulting azo pigments can be represented by the coupling of a diazotized aniline (B41778) derivative with the active methylene group of the this compound molecule. The specific color and properties of the pigment are determined by the substituents on both the diazonium salt and the coupling component. The synthesis of hydrazone dyes, which are structurally related to azo dyes, also utilizes N-aryl-3-oxobutanamides. For example, coupling diazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide leads to the formation of hydrazones, which are considered non-genotoxic and are used in applications such as tattoo inks. researchgate.net

Catalysis and Ligand Design

The structural framework of this compound provides a foundation for the design of novel ligands for transition metal catalysis. The presence of nitrogen and oxygen donor atoms allows for the formation of stable complexes with various metal centers.

Development of N-Aryl-3-oxobutanamide-Derived Ligands in Homogeneous Catalysis

While specific research on ligands derived directly from this compound is limited, the broader class of N-aryl-β-ketoamides and their Schiff base derivatives are extensively used in homogeneous catalysis. researchgate.net These ligands can coordinate with transition metals like palladium, copper, and nickel to form catalytically active complexes for a variety of organic transformations. nih.govnih.gov

Nitrogen-containing ligands are often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, due to their ability to stabilize the metal center and influence the catalytic cycle. researchgate.net The electronic and steric properties of the N-aryl group can be readily modified, allowing for the fine-tuning of the ligand's properties to optimize catalytic activity for specific substrates.

Schiff base ligands, formed by the condensation of the β-keto group of N-aryl-3-oxobutanamides with a primary amine, are particularly versatile. These multidentate ligands can form stable complexes with a wide range of transition metals, and these complexes have shown catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The catalytic performance of these complexes is influenced by the nature of both the metal ion and the substituents on the Schiff base ligand.

Exploration in Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practical utility by facilitating catalyst separation and recycling. N-aryl-3-oxobutanamide-derived ligands and their metal complexes can be anchored to various solid supports, such as silica, polymers, or magnetic nanoparticles, to create heterogeneous catalysts. nih.govresearchgate.net

For instance, iron complexes immobilized on supports like MCM-41 have been used for oxidation reactions. nih.gov The immobilization of copper complexes on various materials has also been explored for Ullmann-type N-arylation reactions in heterogeneous systems. researchgate.net While direct examples involving this compound are not prevalent in the literature, the principles of ligand design and immobilization are applicable. The functional groups on the N-aryl ring could be modified to facilitate covalent attachment to a solid support, leading to the development of robust and reusable catalysts for various organic transformations. The use of heteropolyacids as recyclable catalysts has also been explored for reactions involving related starting materials. nih.gov

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form specific and directional intermolecular interactions, particularly hydrogen bonds, makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

The amide functionality (–NH–C=O) is a well-known and reliable hydrogen-bonding motif. In the solid state, amide groups can form robust head-to-tail hydrogen bonds, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. mdpi.com The crystal packing of molecules is dictated by these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Design of Ordered Solid-State Architectures

The design of ordered solid-state architectures relies on the predictable arrangement of molecules in a crystal lattice. In compounds like this compound, the specific geometry and functional groups guide the formation of these crystalline structures. The amide linkage, in particular, plays a crucial role. Studies on analogous anilide structures reveal that the amide group generally adopts a trans configuration, which facilitates the formation of linear chains and planar sheets. psu.edu

The conformation of the molecule is a key determinant of its packing in the solid state. For instance, the analysis of similar structures, such as N-(2,6-dimethylphenyl) derivatives, shows that intramolecular hydrogen bonds can create specific, sometimes cup-shaped, molecular conformations. nih.gov These predetermined shapes then influence how the molecules fit together in a crystal. The interplay between the planar phenyl ring and the flexible oxobutanamide chain, constrained by the amide bond, leads to well-defined, three-dimensional arrangements. The planarity of the dihydropyrimidine (B8664642) ring in derivatives synthesized from similar acetoacetanilides further illustrates how the core structure can template the formation of ordered, planar molecular systems. researchgate.net

Principles of Self-Assembly and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. For this compound and its derivatives, several key interactions are responsible for driving the formation of supramolecular structures.

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is fundamental to the structure of peptides and other amide-containing compounds, often leading to the formation of chains or dimeric pairs. psu.eduresearchgate.net In the solid state of related molecules, strong O—H⋯O and C—H⋯O hydrogen bonds have been observed to link molecules into layers. nih.gov

π–π Stacking: The presence of the dimethylphenyl ring allows for π–π stacking interactions, where the electron clouds of adjacent aromatic rings attract each other. This interaction contributes to the stability of the crystal lattice and helps to organize the molecules in a stacked arrangement.

The combination of these directional and non-directional forces allows for the precise control required to build complex and predictable nanostructures from the molecular level up. dyestuffintermediates.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Acetoacetanilide (B1666496) Derivatives

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| Intermolecular Hydrogen Bonding | Attraction between the amide N-H group of one molecule and the carbonyl C=O group of another. | Primary driving force for forming chains and sheets, creating a robust structural backbone. psu.edu |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding within a single molecule, for example, between the amide proton and the keto-oxygen, influencing molecular conformation. nih.govrsc.org | Dictates the molecule's three-dimensional shape, preparing it for predictable packing. nih.gov |

| π–π Stacking | Non-covalent interaction between the aromatic phenyl rings of adjacent molecules. | Promotes columnar or layered arrangements, adding stability to the solid-state structure. |

| C—H···O/C—H···π Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or π-systems as acceptors. | Fine-tunes the molecular packing, linking layers and reinforcing the three-dimensional architecture. nih.govresearchgate.net |

Emerging Applications in Material Science

The chemical reactivity and structural features of this compound make it a precursor for a range of materials with specialized properties. Its primary role is in the synthesis of organic pigments, which are then incorporated into various material systems.

Integration into Polymer and Composite Systems

This compound serves as an essential coupling component for producing azo pigments. dyestuffintermediates.com These pigments, which are large organic molecules, can be physically dispersed into a polymer matrix to create functional composites. For example, research on related azo pigments demonstrates their integration into epoxy-polyamine coatings. researchgate.net In such systems, the pigment particles are distributed throughout the polymer, imparting color and potentially enhancing other properties of the material. researchgate.net

The effectiveness of these composites depends on the ability to achieve a fine and uniform dispersion of the pigment within the polymer. The surface chemistry of the pigment, derived from the structure of the original coupling component, influences its compatibility with the host polymer and can affect the final properties of the composite material, such as its thermal stability and chemical resistivity. researchgate.net While this compound is used to create the colorant, the performance of the final composite material is governed by the interaction between the resulting pigment and the polymer system.

Development of Functional Materials

The primary functional materials developed from this compound are azo pigments. dyestuffintermediates.com This compound is classified as C.I. Azoic Coupling Component 42, indicating its established role in the dye industry. dyestuffintermediates.com The synthesis involves a chemical reaction where a diazonium salt is coupled with the active methylene group of the this compound molecule.

The resulting azo pigments are characterized by the presence of an azo group (-N=N-), which acts as a chromophore responsible for the color. researchgate.net The specific color and properties of the pigment are determined by the complete molecular structure, including the substituents on both the diazonium salt and the coupling component. These materials are valued for their bright colors, stability, and utility in various industrial applications, including inks, coatings, and plastics. researchgate.net The development of new functional materials focuses on synthesizing novel hydrazone and azo derivatives from acetoacetanilide precursors to create materials with tailored properties for advanced applications. researchgate.net

Table 2: Research Findings on Acetoacetanilide Derivatives in Materials

| Derivative/Precursor | Research Focus | Finding / Application | Reference |

|---|---|---|---|

| N-(2,4-dimethylphenyl)-3-oxobutanamide | Synthesis of Heterocycles | Used as a starting material in the Biginelli reaction to produce novel dihydropyrimidine derivatives with defined crystal structures. | researchgate.net |

| Azo Pigments from Diazotized Anilines | Composite Coatings | Lignin-based azo pigments incorporated into epoxy-polyamine systems to create colored, functional coatings with improved thermal and chemical resistance. | researchgate.net |

| N-(2,4-dimethylphenyl)-3-oxobutanamide | Synthesis of Hydrazones | Coupled with various diazonium salts to form hydrazone products, which are studied for their spectral properties and are considered alternatives to some azo dyes. | researchgate.net |

| General Azo Dyes | Functional Materials | Azo compounds are explored for use as fluorescent materials in composites due to their high quantum yield and stability. | researchgate.net |

Future Directions and Unaddressed Research Questions

Exploration of Novel Synthetic Pathways and Process Intensification

The conventional synthesis of N-(2,5-dimethylphenyl)-3-oxobutanamide and its analogs typically involves the acylation of an aniline (B41778) derivative, such as 2,5-dimethylaniline (B45416), with a derivative of acetoacetic acid. While effective, this method presents opportunities for improvement in terms of sustainability, efficiency, and cost-effectiveness.

Future research should focus on developing novel synthetic strategies. This could include exploring enzymatic or chemo-enzymatic routes, which could offer higher selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. Another promising area is the use of continuous flow chemistry for the synthesis process. innovationnewsnetwork.com Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. innovationnewsnetwork.com

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical structure of this compound, featuring an active methylene (B1212753) group, an amide linkage, and an aromatic ring, suggests a rich and varied reactivity. While reactions such as the formation of hydrazones through coupling with diazonium salts are known for similar structures researchgate.net, many potential transformations remain unexplored.

Future investigations could delve into the following areas:

Cyclization Reactions: The β-ketoamide moiety is a prime candidate for a variety of cyclization reactions to form diverse heterocyclic compounds, which are often associated with significant biological and pharmacological properties. researchgate.net

Asymmetric Transformations: Exploring asymmetric catalysis to introduce chirality at the active methylene position could lead to the synthesis of enantiomerically pure derivatives with potential applications in pharmaceuticals or as chiral ligands.

Novel Coupling Reactions: Beyond diazonium salts, investigating novel coupling partners for the active methylene group could yield new classes of compounds with unique properties. This could involve metal-catalyzed cross-coupling reactions or multicomponent reactions.

Oxidation and Reduction: Systematic studies on the oxidation and reduction of the molecule could reveal pathways to new functional groups. For instance, selective oxidation of the methyl groups on the phenyl ring or controlled reduction of the keto group could yield valuable synthetic intermediates.

A comprehensive study of its reactivity profile could unlock new synthetic routes to complex molecules and materials.

Advanced Functional Material Design and Performance Optimization Based on Derivatives

Derivatives of this compound hold potential for the development of advanced functional materials. The core structure is a common feature in many commercial pigments and dyes. Future research could systematically explore how modifications to the molecular structure impact material properties.

Key research directions include:

Pigments and Dyes: By introducing different substituents on the phenyl ring or by derivatizing the active methylene group, a library of new colorants can be synthesized. The goal would be to create pigments with enhanced properties such as lightfastness, thermal stability, and specific color characteristics for applications in inks, coatings, and plastics.

Polymers and Coordination Polymers: The molecule can act as a ligand for metal ions, opening the door to the synthesis of coordination polymers. These materials could exhibit interesting magnetic, optical, or catalytic properties. Furthermore, incorporating the butanamide structure into polymer backbones could lead to new classes of specialty polymers.

Biologically Active Molecules: The acetoacetanilide (B1666496) scaffold is present in molecules with known biological activity. Research into derivatives could lead to the discovery of new therapeutic agents. For example, hydrazone derivatives of similar compounds have been investigated as potential HIV integrase inhibitors. researchgate.net

The table below outlines potential areas for material design and the targeted properties for optimization.

| Material Class | Derivative Strategy | Target Properties for Optimization |

| Organic Pigments | Substitution on the aromatic ring; Coupling at the active methylene site. | Color hue, lightfastness, thermal stability, solvent resistance. |

| Coordination Polymers | Use of the β-ketoamide moiety as a chelating ligand for various metal ions. | Magnetic susceptibility, luminescence, porosity, catalytic activity. |

| Specialty Polymers | Incorporation of the monomer into polymer chains via polymerization reactions. | Thermal stability, mechanical strength, optical clarity, solubility. |

| Bioactive Compounds | Synthesis of hydrazones, pyrazolones, and other heterocyclic derivatives. | Enzyme inhibition, antimicrobial activity, specific receptor binding. |

This table is generated based on established chemical principles and potential applications for acetoacetanilide derivatives.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the design-make-test-analyze (DMTA) cycle. digitellinc.comoxfordglobal.com For a molecule like this compound, these technologies can be applied in several key areas.

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the properties of novel, unsynthesized derivatives. cam.ac.ukfnasjournals.com This includes predicting physical properties, spectral data, reactivity, and even potential biological activity, allowing researchers to prioritize the most promising candidates for synthesis.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. nih.govresearchgate.net This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. For instance, AI could identify the most efficient catalysts and reaction conditions for novel transformations of this compound. bifold.berlin

Automated Experimentation: AI-driven robotic platforms can perform high-throughput experiments, rapidly screening libraries of derivatives or optimizing reaction conditions. innovationnewsnetwork.com This automated approach generates large, high-quality datasets that can be used to further train and refine ML models, creating a closed loop for accelerated discovery. digitellinc.com

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, leading to faster discovery of new materials and molecules with desired properties. nih.govmdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for preparing N-(2,5-dimethylphenyl)-3-oxobutanamide, and what factors influence reaction efficiency?

- Methodological Answer : Oxidative halogenation using (diacetoxyiodo)benzene (DIB) under mild conditions (e.g., dichloromethane, 25°C) achieves high yields (up to 85%). Substituent positions on the aryl ring minimally affect reaction efficiency, enabling broad substrate scope. For example, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (1k) demonstrates robust conversion to dichloroacetamides, suggesting similar reactivity for the dimethylphenyl analog .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive structural validation. Orthorhombic systems (e.g., Pca2₁, a = 16.4113 Å, Z = 8) resolve bond lengths and angles. Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers assess the purity and stability of this compound during storage?

- Methodological Answer : Monitor purity via reverse-phase HPLC with UV detection (λ = 254 nm). Store under inert gas (argon) at –20°C in amber vials to prevent ketone oxidation. Solubility in DMSO (>10 mg/mL) enables stock solutions for biological assays, but repeated freeze-thaw cycles should be avoided .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-enriched at the carbonyl group) with LC-MS/MS to track β-oxidation and phase II conjugation. Compare hepatic microsome incubations across species (rat vs. human) to identify interspecies metabolic differences. Structural analogs’ pharmacokinetic data (e.g., Fasentin) guide hypothesis generation for clearance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。